5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride
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Overview
Description
5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C13H18ClF3NO It is known for its unique structure, which includes a methoxy group, a trifluoromethyl group, and an amine hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable Grignard reagent to form the corresponding alcohol. This intermediate is then subjected to a series of reactions, including oxidation, reduction, and substitution, to introduce the methoxy and amine groups. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(trifluoromethyl)benzaldehyde, while reduction of the nitro group can produce 4-(trifluoromethyl)aniline .
Scientific Research Applications
5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride include:
- 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one
- 4-trifluoromethyl-5-methoxy-valerophenone
- 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one .
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
2680529-01-3 |
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Molecular Formula |
C13H19ClF3NO |
Molecular Weight |
297.7 |
Purity |
95 |
Origin of Product |
United States |
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